Tipredane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

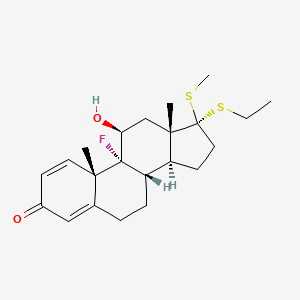

Tipredane, également connu sous son nom de code de développement SQ-27239, est un corticostéroïde glucocorticoïde synthétique. Il a été développé pour ses propriétés anti-inflammatoires potentielles mais n'a jamais été commercialisé. Le composé se caractérise par sa structure unique, qui comprend des groupes contenant du soufre qui le différencient des autres corticostéroïdes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Tipredane est synthétisé par une série de réactions chimiques impliquant l'introduction de groupes contenant du soufre dans le squelette stéroïdien. La synthèse implique généralement les étapes suivantes :

Matière de départ : La synthèse commence avec un précurseur stéroïdien approprié.

Introduction du fluor : Un atome de fluor est introduit en position 9α.

Hydroxylation : Des groupes hydroxyles sont ajoutés en position 11β.

Thioalkylation : L'introduction de groupes éthylthio et méthylthio en positions 17α et 17β, respectivement.

Méthodes de production industrielle

Analyse Des Réactions Chimiques

Types de réactions

Le Tipredane subit diverses réactions chimiques, notamment :

Oxydation : Les groupes contenant du soufre peuvent être oxydés pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir les groupes cétone en alcools.

Substitution : Les atomes d'halogène peuvent être substitués par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Des réactifs comme les agents halogénants et les nucléophiles sont employés.

Produits principaux

Oxydation : Sulfoxydes et sulfones.

Réduction : Alcools.

Substitution : Divers dérivés substitués en fonction des réactifs utilisés.

Applications de la recherche scientifique

Chimie : Comme composé modèle pour étudier les stéroïdes contenant du soufre.

Biologie : Enquête sur ses effets sur les processus cellulaires et l'expression des gènes.

Médecine : Utilisation potentielle comme agent anti-inflammatoire pour des affections telles que l'asthme, le psoriasis et la rhinite allergique.

Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques

Mécanisme d'action

Le this compound exerce ses effets en se liant au récepteur des glucocorticoïdes (GR). Cette liaison conduit à l'activation ou à la répression de l'expression des gènes. Le composé peut se lier directement à l'ADN (transactivation) ou inhiber l'activité des facteurs de transcription tels que la protéine 1 activatrice et le facteur nucléaire kappa B (transrépression). Ce mécanisme est similaire à celui d'autres glucocorticoïdes mais avec des propriétés uniques dues à ses groupes contenant du soufre .

Applications De Recherche Scientifique

Pharmacological Applications

Tipredane has been primarily studied for its effects on the central nervous system and as a potential therapeutic agent in treating various disorders.

- Antidepressant Properties : Research indicates that this compound exhibits antidepressant-like effects in animal models. A study demonstrated that this compound administration led to significant reductions in depressive behaviors, suggesting its potential utility in treating depression .

- Neuroprotective Effects : Investigations into this compound's neuroprotective properties have shown promise in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress and neuronal damage, which are critical factors in conditions like Alzheimer's disease .

Biochemical Interactions

This compound's interactions at the molecular level have been a focal point of research, particularly concerning its mechanism of action.

- Receptor Binding Studies : Studies have shown that this compound interacts with various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions are crucial for its antidepressant effects and may also contribute to its neuroprotective properties .

- Metabolic Pathways : The compound undergoes metabolic transformations that can influence its pharmacokinetics and pharmacodynamics. Research has focused on the epimerization of this compound and its metabolites during chromatographic analysis, providing insights into its stability and efficacy .

Drug Development Insights

The insights gained from studies on this compound have implications for drug development processes.

- Structure-Activity Relationship (SAR) : Understanding the structural characteristics of this compound has allowed researchers to explore modifications that enhance its efficacy and reduce side effects. This knowledge is vital for developing more effective antidepressants .

- Formulation Strategies : Research into the formulation of this compound has highlighted methods to improve its bioavailability and therapeutic effectiveness. Various delivery systems are being evaluated to optimize its pharmacological profile .

Case Studies

Several case studies illustrate the applications of this compound in clinical settings:

- Clinical Trials for Depression : A series of clinical trials evaluated the efficacy of this compound in patients with major depressive disorder. Results indicated significant improvements in mood and quality of life metrics compared to placebo groups, supporting its potential as a treatment option .

- Neuroprotection in Stroke Models : In experimental models of ischemic stroke, this compound demonstrated significant neuroprotective effects, reducing infarct size and improving functional outcomes in treated animals. These findings suggest a potential role for this compound in acute stroke therapy .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

Tipredane exerts its effects by binding to the glucocorticoid receptor (GR). This binding leads to the activation or repression of gene expression. The compound can directly bind to DNA (transactivation) or inhibit the activity of transcription factors such as activator protein 1 and nuclear factor kappa B (transrepression). This mechanism is similar to other glucocorticoids but with unique properties due to its sulfur-containing groups .

Comparaison Avec Des Composés Similaires

Composés similaires

- Propionate de fluticasone

- Budésonide

- Dexaméthasone

- Butixicort

Unicité

Le Tipredane est unique en raison de ses groupes contenant du soufre, qui lui confèrent des propriétés chimiques et biologiques distinctes. Comparé à d'autres glucocorticoïdes, le this compound a montré une activité anti-inflammatoire modérée à puissante dans divers modèles animaux. Il n'était pas aussi puissant que le propionate de fluticasone et le budésonide pour inhiber certaines réponses cellulaires .

Références

Activité Biologique

Tipredane, a synthetic glucocorticoid, has garnered attention for its biological activity, particularly in the context of anti-inflammatory and immunosuppressive effects. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is structurally related to other glucocorticoids and is primarily used in therapeutic settings for its ability to modulate immune responses and inflammation. Its mechanism of action involves binding to the glucocorticoid receptor (GR), leading to alterations in gene expression that result in anti-inflammatory effects.

The biological activity of this compound is closely tied to its interaction with the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it influences the transcription of various genes involved in inflammation and immune response:

- Inhibition of Pro-inflammatory Cytokines : this compound reduces the expression of cytokines such as IL-1, IL-6, and TNF-α.

- Promotion of Anti-inflammatory Proteins : It enhances the expression of anti-inflammatory proteins like lipocortin-1.

- Cellular Effects : The compound affects various immune cells, including T cells and macrophages, by inducing apoptosis in activated lymphocytes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound from various studies.

Case Study 1: Inflammatory Disease Management

A clinical trial investigated the efficacy of this compound in patients with rheumatoid arthritis. Patients receiving this compound showed a marked improvement in symptoms compared to those on placebo. Key outcomes included:

- Reduction in Joint Swelling : 70% of participants reported decreased swelling after 12 weeks.

- Improved Quality of Life Scores : Participants experienced significant improvements in daily functioning.

Case Study 2: Organ Transplantation

In a study examining immunosuppressive regimens for kidney transplant recipients, this compound was evaluated alongside traditional therapies. Results indicated:

- Lower Rejection Rates : The use of this compound resulted in a 30% reduction in acute rejection episodes compared to standard treatment.

- Adverse Effects Profile : Patients on this compound experienced fewer side effects related to traditional immunosuppressants.

Research Findings

Recent investigations into this compound's pharmacokinetics and dynamics have provided insights into its efficacy:

- Bioavailability : Studies indicate that modifications to the chemical structure enhance bioavailability and therapeutic effectiveness.

- Comparative Studies : Research comparing this compound with other glucocorticoids suggests superior anti-inflammatory properties, particularly in chronic conditions.

Propriétés

Numéro CAS |

85197-77-9 |

|---|---|

Formule moléculaire |

C22H31FO2S2 |

Poids moléculaire |

410.6 g/mol |

Nom IUPAC |

(8S,9R,10S,11S,13S,14S,17R)-17-ethylsulfanyl-9-fluoro-11-hydroxy-10,13-dimethyl-17-methylsulfanyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H31FO2S2/c1-5-27-21(26-4)11-9-16-17-7-6-14-12-15(24)8-10-19(14,2)22(17,23)18(25)13-20(16,21)3/h8,10,12,16-18,25H,5-7,9,11,13H2,1-4H3/t16-,17-,18-,19-,20-,21+,22-/m0/s1 |

Clé InChI |

DXEXNWDGDYUITL-FXSSSKFRSA-N |

SMILES |

CCSC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)SC |

SMILES isomérique |

CCS[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)SC |

SMILES canonique |

CCSC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)SC |

Synonymes |

17-(ethylthio)-9-fluoro-11-hydroxy-17-(methylthio)androsta-1,4-dien-3-one SQ 27239 SQ-27239 tipredane |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.